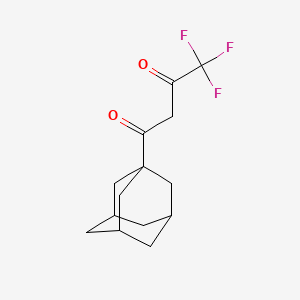

1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of adamantane derivatives often involves the use of strong acids or bases to promote reactions with adamantane or its precursors. For instance, 1-adamantyl trifluoromethanesulfonate, a related compound, is prepared from 1-bromoadamantane and silver trifluoromethanesulfonate in 2,2-dimethylbutane . This suggests that the synthesis of "1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione" could potentially involve similar reagents and conditions, such as the use of a strong acid or base to introduce the trifluoromethyl group and the diketone functionality.

Molecular Structure Analysis

Adamantane derivatives exhibit a variety of molecular structures, often determined by the substituents attached to the adamantane core. The molecular structure of the compound would likely be influenced by the bulky adamantane group and the electron-withdrawing trifluoromethyl group, which could affect the overall geometry and electronic distribution. The crystal structures of related compounds, such as 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane, demonstrate the adaptability of the adamantane subunits in forming one-dimensional motifs .

Chemical Reactions Analysis

Adamantane derivatives participate in various chemical reactions, including the formation of coordination polymers and the functionalization of other aromatic systems. For example, 1-adamantyl trifluoromethanesulfonate can abstract hydride from alkanes, initiate ring-opening polymerization of tetrahydrofuran, and react with alkyllithiums to afford 1-alkyladamantanes . This reactivity could be relevant to the compound "1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione," suggesting it may also engage in similar reactions due to the presence of the adamantyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. For instance, the fluorescent properties of pyrene-decorated adamantanes and their crystal structures have been studied, revealing insights into their stability and potential applications . The adamantane core imparts high thermal stability to its derivatives, as seen in the synthesis of thermally stable poly(1,3-adamantane)s . The presence of the trifluoromethyl group in "1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione" would likely contribute to its chemical reactivity and physical properties, such as volatility and solubility.

Applications De Recherche Scientifique

Anti-Dengue Virus Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Adamantane-based derivatives have been synthesized for their potential anti-Dengue virus activity . Dengue fever is a major public health concern in many tropical and subtropical regions .

- Methods of Application : The compound N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide was synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid, after optimization, in a 2:1 ratio under microwave irradiation conditions in a one-pot reaction . The use of microwave irradiation led to significant increases in yields and a reduction in reaction times .

- Results or Outcomes : The compound showed significant anti-DENV serotype 2 activity (IC50 = 22.2 µM and 42.8 µM) and low cytotoxicity (CC50 < 100 µM) .

Treatment of Various Pathological Disorders

- Scientific Field : Pharmacology

- Application Summary : Adamantane-based derivatives are used as efficient therapies for the treatment of various pathological disorders .

- Methods of Application : The high lipophilicity of adamantane allows the incorporation of an adamantyl moiety into the structure of bioactive compounds, which positively modulates the biological activity .

- Results or Outcomes : The specific results or outcomes are not mentioned in the source .

Anti-Influenza Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Adamantane-based derivatives are used in the development of anti-influenza drugs .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific results or outcomes are not mentioned in the source .

Treatment of Various Diseases

- Scientific Field : Pharmacology

- Application Summary : Adamantane-based drugs are used as efficient medications against influenza viral infections, malaria infections, central nervous disorders, hyperglycemia, and drug-resistant TB strain infections .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific results or outcomes are not mentioned in the source .

Antimicrobial and Anti-Proliferative Activities

- Scientific Field : Medicinal Chemistry

- Application Summary : Adamantane-based derivatives have been synthesized for their potential antimicrobial and anti-proliferative activities .

- Methods of Application : The reaction of 4-(adamantan-1-yl)-3-thiosemicarbazide with various aromatic aldehydes yielded the corresponding thiosemicarbazones . 1-Adamantyl isothiocyanate was reacted with 1-methylpiperazine or piperidine to yield the corresponding N-(adamantan-1-yl)carbothioamides .

- Results or Outcomes : The specific results or outcomes are not mentioned in the source .

Treatment of Influenza Viral Infections

- Scientific Field : Pharmacology

- Application Summary : Adamantane-based drugs are currently used as efficient medications against influenza viral infections .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The specific results or outcomes are not mentioned in the source .

Propriétés

IUPAC Name |

1-(1-adamantyl)-4,4,4-trifluorobutane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3O2/c15-14(16,17)12(19)4-11(18)13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOXMVAITSLOPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458832 |

Source

|

| Record name | 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione | |

CAS RN |

758709-48-7 |

Source

|

| Record name | 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)

![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)